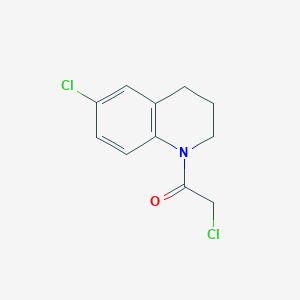
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone, also known as CQ, is a chemical compound that has been widely used in scientific research. This compound has been shown to have a wide range of pharmacological activities, including antimalarial, antitumor, and anti-inflammatory effects. In
作用機序
The mechanism of action of 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of lysosomal function and the disruption of autophagy. This compound has been shown to accumulate in lysosomes and inhibit the activity of lysosomal enzymes, leading to the accumulation of autophagosomes and the inhibition of autophagy. This disruption of autophagy can lead to cell death in cancer cells and the inhibition of parasite growth in malaria.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of malaria parasites by inhibiting heme polymerization.
実験室実験の利点と制限
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone is a widely used reference compound in scientific research due to its well-established pharmacological activities. Its broad spectrum of pharmacological activities makes it a useful tool in studying various diseases and biological processes. However, this compound has limitations in its use as a therapeutic agent due to its toxicity and the development of resistance in malaria parasites.
将来の方向性
There are several future directions for the research on 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of the role of this compound in the regulation of autophagy and its potential therapeutic applications in various diseases. Additionally, the use of this compound in combination with other drugs or therapies is an area of active research, with studies showing promising results in the treatment of cancer and infectious diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively used in scientific research due to its broad spectrum of pharmacological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives is needed to fully understand its potential therapeutic applications in various diseases.
合成法
The synthesis of 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone involves the reaction of 6-chloro-3,4-dihydroquinoline-2(1H)-one with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain this compound in high yield and purity.
科学的研究の応用
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has been extensively used in scientific research due to its broad spectrum of pharmacological activities. It has been shown to have potent antimalarial activity and is commonly used as a reference compound in screening assays for new antimalarial drugs. This compound has also been found to have antitumor activity, with studies showing that it inhibits the growth of various cancer cell lines. Additionally, this compound has anti-inflammatory effects and has been used to study the role of autophagy in various diseases such as neurodegenerative disorders and infectious diseases.
特性
IUPAC Name |
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-7-11(15)14-5-1-2-8-6-9(13)3-4-10(8)14/h3-4,6H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEPXKBIAZFINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)N(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)
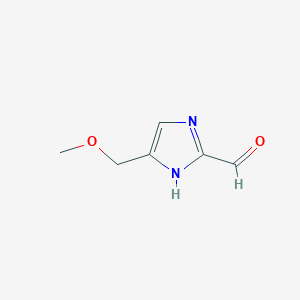
![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)
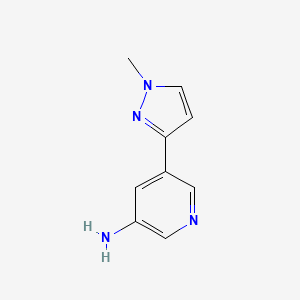
![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
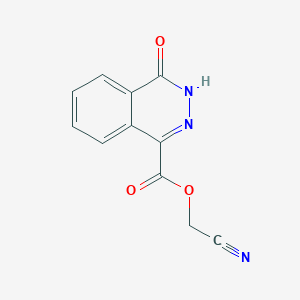
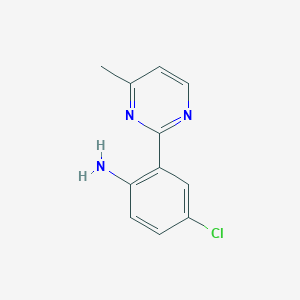

![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)